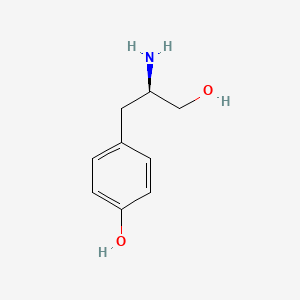

(R)-4-(2-Amino-3-hydroxypropyl)phenol

Description

Contextualization within Amino Alcohol and Phenethylamine (B48288) Chemistry

(R)-4-(2-Amino-3-hydroxypropyl)phenol can be classified as both an amino alcohol and a phenethylamine derivative. Amino alcohols are organic compounds that contain both an amine and a hydroxyl functional group. fishersci.com These are valuable building blocks in organic synthesis and are present in many biologically active molecules. diva-portal.orgnih.gov The presence of both a basic amine and an acidic hydroxyl group allows for a range of chemical transformations and interactions.

Structurally, the compound is also a derivative of phenethylamine, a core scaffold found in a vast array of neuroactive compounds and other biologically significant molecules. wikipedia.orgmdpi.com Phenethylamines are characterized by a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.orgacs.org this compound extends this basic structure with a hydroxyl group on the alkyl chain and a hydroxyl group on the phenyl ring, the latter of which is characteristic of tyramine, a related phenethylamine. chemeo.com

Below is a table of the physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | nih.gov |

| Molecular Weight | 167.21 g/mol | cookechem.com |

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 167.094628657 | nih.gov |

| Topological Polar Surface Area | 66.5 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 122 | nih.gov |

Significance of Chirality in Biological and Synthetic Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in biological and synthetic research. In biological systems, enzymes, receptors, and other macromolecules are themselves chiral, leading to stereospecific interactions with chiral molecules. This means that the two enantiomers of a chiral compound can exhibit markedly different biological activities.

The development of methods for the stereoselective synthesis of chiral molecules, such as amino alcohols, is a significant area of research. nih.govwestlake.edu.cn Techniques have been developed to produce single enantiomers with high purity, which is crucial for investigating the specific properties of each enantiomer and for the development of stereochemically pure therapeutic agents. mdpi.com The ability to synthesize a specific enantiomer, such as the (R)-form of 4-(2-Amino-3-hydroxypropyl)phenol (B3268897), allows researchers to probe its unique interactions with biological targets without the confounding effects of its (S)-enantiomer.

Historical Perspective of Related Compounds in Academic Inquiry

The academic inquiry into compounds structurally related to this compound has a rich history. The study of phenethylamines dates back to the late 19th and early 20th centuries, with the synthesis of phenethylamine itself being reported in the early 1900s. acs.org Research into derivatives of this core structure has led to the discovery of a wide range of compounds with diverse applications.

In the mid-20th century, significant research was conducted on phenethylamine analogs, exploring their structure-activity relationships. nih.gov The investigation of naturally occurring phenethylamines, such as the catecholamines, has been fundamental to understanding many physiological processes. mdpi.com The development of synthetic methodologies for these types of molecules has been a continuous area of focus, with early methods often involving multi-step processes. Modern synthetic chemistry has since provided more efficient and stereoselective routes to these compounds. The historical exploration of these related molecules provides a foundation for the contemporary study of more complex derivatives like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-2-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370102 | |

| Record name | D-TYROSINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58889-64-8 | |

| Record name | D-TYROSINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 2 Amino 3 Hydroxypropyl Phenol and Chiral Analogues

Stereoselective Synthesis Approaches for the (R)-Configuration

The generation of the (R)-configuration at the stereocenter of 4-(2-amino-3-hydroxypropyl)phenol (B3268897) is paramount for its intended biological activity. Several strategies have been employed to achieve this, ranging from the use of chiral catalysts to the utilization of naturally occurring chiral molecules.

Asymmetric Catalysis in Stereoselective Routes

Asymmetric catalysis offers a powerful and efficient means to introduce chirality into a molecule. One notable method for the synthesis of (R)-(-)-octopamine is through the Sharpless asymmetric dihydroxylation. nih.gov This reaction utilizes a chiral osmium catalyst to introduce two hydroxyl groups across a double bond in a stereospecific manner. The starting material for this synthesis is typically a styrenic precursor, which, upon asymmetric dihydroxylation, yields a chiral diol. Subsequent chemical transformations, including the introduction of the amino group with inversion of configuration, lead to the desired (R)-enantiomer of octopamine (B1677172). The key advantage of this method lies in the high enantioselectivity imparted by the chiral ligand of the osmium catalyst.

Chiral Pool Approaches and Precursor Utilization

The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of (R)-4-(2-amino-3-hydroxypropyl)phenol, the amino acid L-tyrosine is a logical and common precursor. The biosynthesis of octopamine in some organisms itself provides a blueprint, starting from L-tyrosine. researchgate.net In a laboratory setting, the synthesis can commence with the protection of the amino and carboxylic acid functionalities of L-tyrosine. The carboxylic acid can then be reduced to a primary alcohol, and subsequent steps are employed to construct the desired propanolamine (B44665) side chain while retaining the original stereochemistry of the L-tyrosine precursor. This approach benefits from the inherent chirality of the starting material, avoiding the need for a separate chiral resolution or asymmetric catalysis step. A stereoselective synthesis of related (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been reported starting from Garner's aldehyde, another common chiral pool building block. elsevierpure.com

Enzymatic Synthesis and Biocatalysis (e.g., Tyrosinase-Mediated Pathways)

Enzymes are highly selective catalysts that can perform complex chemical transformations with exceptional stereocontrol. While the direct use of tyrosinase for the synthesis of this compound is not extensively documented in the context of small molecule synthesis, the principles of enzymatic synthesis are highly relevant. Tyrosinase is known to catalyze the hydroxylation of phenols and the oxidation of catechols. nih.govnih.gov In theory, a tyrosinase or a related monooxygenase could be engineered to selectively hydroxylate a suitable precursor to introduce the phenolic hydroxyl group.

More established enzymatic methods for the synthesis of chiral amino alcohols involve kinetic resolution. nih.govnih.gov In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the enantiomerically pure product. For instance, lipases can be used for the enantioselective acylation of a racemic amino alcohol, producing an acylated product and leaving the unreacted enantiomer in high enantiomeric excess. Chemoenzymatic approaches, which combine chemical and enzymatic steps, have also been successfully employed for the synthesis of chiral amines and their derivatives. nih.gov For example, a dynamic kinetic resolution can be achieved by coupling an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. capes.gov.br

Total Synthesis Strategies

Total synthesis provides a route to a target molecule from simple, achiral starting materials. The aforementioned Sharpless asymmetric dihydroxylation route to (R)-(-)-octopamine can be considered a total synthesis. nih.gov Another approach involves the enantioselective synthesis of a key intermediate, which is then elaborated to the final product. For instance, the enantioselective synthesis of eburnamonine, a complex natural product, has been achieved through a strategy that could be adapted for the synthesis of chiral building blocks. nih.gov Such strategies often rely on catalyst-controlled bond formations to establish the critical stereocenters. The synthesis of complex molecules like (+)-oxycodone has also been achieved through chemoenzymatic total synthesis, highlighting the power of combining chemical and biological transformations. bohrium.com

Derivatization and Functionalization Reactions of the Core Scaffold

The core structure of this compound possesses several reactive sites, including the phenolic hydroxyl group, the primary amino group, and the secondary alcohol. These sites can be selectively modified to produce a variety of analogues with potentially altered or enhanced biological activities.

Chemical Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can be readily derivatized. Etherification is a common transformation. For instance, the selective etherification of phenols can be achieved under specific reaction conditions. google.com In the context of octopamine derivatives, the phenolic hydroxyl group can be alkylated after appropriate protection of the more reactive amino and secondary hydroxyl groups. For example, after N-acylation to protect the amine, the phenolic hydroxyl can be converted to its corresponding ether. This modification can influence the molecule's solubility, lipophilicity, and interaction with biological targets. The synthesis of N-alkylated octopamine derivatives has been reported, where the primary focus was on modifying the amino group, but these strategies often require careful protection of the phenolic hydroxyl to avoid undesired side reactions. nih.gov

Reactions Involving the Amino Group

The primary amino group in this compound is a key site for derivatization, enabling the introduction of a wide array of functionalities. These modifications can profoundly alter the molecule's physicochemical properties. Common transformations include acylation, sulfonylation, and alkylation.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the resulting acid. Protecting the phenolic and side-chain hydroxyl groups is typically necessary to ensure selective acylation of the amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides. This functional group is known for its stability and ability to act as a hydrogen bond donor.

Reductive Amination: The amino group can be further functionalized through reductive amination with aldehydes or ketones, leading to the formation of secondary or tertiary amines.

N-Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds, linking the amino group to various aryl or heteroaryl moieties. This reaction typically uses a palladium catalyst and a phosphine (B1218219) ligand. researchgate.net

Modifications at the Hydroxypropyl Side Chain

The 1,2-amino alcohol motif within the hydroxypropyl side chain offers multiple avenues for structural modification. The primary and secondary hydroxyl groups can be selectively functionalized, often requiring the use of protecting group strategies to differentiate their reactivity.

Protection/Deprotection: Orthogonal protecting groups are crucial for selectively modifying the side chain. For instance, the primary alcohol can be selectively protected as a silyl (B83357) ether (e.g., TBDMS), allowing for subsequent reaction at the secondary alcohol or the amine.

Oxidation: The secondary alcohol can be oxidized to a ketone, providing a key intermediate for synthesizing analogues with altered stereochemistry or further functionalization at this position.

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, introducing new alkyl or aryl substituents.

Epoxide Formation and Opening: A common strategy for synthesizing chiral amino alcohols involves the ring-opening of a chiral epoxide. researcher.life In the context of modifying the existing side chain, the amino alcohol can be converted to an aziridine (B145994) or an epoxide, which can then be opened with various nucleophiles to install different functionalities at the C2 and C3 positions.

A concise method for synthesizing similar 4-amino-3-hydroxybenzopyran structures involves the formation of epoxy alcohols from chalcones, followed by regioselective opening with various amines. researcher.life This highlights the utility of epoxide intermediates in building complexity.

Coupling Reactions for Complex Molecule Assembly (e.g., Suzuki-Miyaura coupling)

Cross-coupling reactions are powerful tools for constructing complex molecules by forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The Suzuki-Miyaura reaction, in particular, is widely used for creating biaryl structures. nih.govresearchgate.net

To utilize this compound in a Suzuki-Miyaura reaction, the phenolic hydroxyl group must first be converted into a more reactive leaving group, such as a triflate (OTf) or a halide. This aryl triflate or halide can then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The reaction's success hinges on the choice of catalyst, ligand, and reaction conditions. numberanalytics.comresearchgate.net Modern advancements have introduced highly efficient catalysts that work under mild conditions and are compatible with a wide range of functional groups. nih.gov

| Catalyst System | Substrate Scope | Key Features |

| Pd(PPh₃)₄ | Aryl bromides, iodides, triflates | Standard, widely used catalyst for a range of boronic acids. mdpi.com |

| Pd(OAc)₂ / SPhos | Aryl chlorides, bromides | High activity for sterically hindered and electron-rich or -poor substrates. mdpi.com |

| (NHC)-Pd Complexes | Aryl chlorides, bromides | Often show high thermal stability and catalyst efficiency. researchgate.net |

| Buchwald's Palladacycles | Aryl bromides, chlorides | Effective at room temperature and low catalyst loadings. researchgate.net |

This methodology allows for the direct linkage of the phenol-derived core to other complex fragments, facilitating the assembly of elaborate molecular architectures.

Green Chemistry Principles in Synthetic Route Development

Integrating green chemistry principles into synthetic planning is essential for sustainable chemical manufacturing. researchgate.netijnrd.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov

For the synthesis of this compound and its derivatives, several green principles are particularly relevant:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. ijnrd.org Biocatalytic routes, such as enzymatic reductions of keto acids, often exhibit high atom economy. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. rsc.org Water is an ideal green solvent, and surfactants can be used to create micelles that solubilize non-polar reactants for aqueous synthesis. nih.govsemanticscholar.org Propylene (B89431) carbonate is another promising biodegradable, non-toxic polar aprotic solvent. rsc.org

Catalysis: Employing catalytic reagents, especially biocatalysts (enzymes) or highly efficient metal catalysts, over stoichiometric reagents reduces waste. nih.gov For example, using a D-lactate dehydrogenase for stereoselective reduction offers a green alternative to chiral reagents. mdpi.com

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Design syntheses to minimize waste generation. |

| Atom Economy | Utilize reactions like catalytic hydrogenations or enzymatic conversions. ijnrd.org |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic solvents with water, supercritical fluids, or biodegradable solvents like propylene carbonate. rsc.org |

| Catalysis | Use highly efficient palladium catalysts for coupling reactions or enzymes for stereoselective steps. nih.gov |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |

Process Optimization and Scalability Considerations for Research Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more robust research-scale production requires careful optimization and consideration of scalability factors. The objective is to ensure consistent product quality, safety, and efficiency.

Key Optimization Parameters:

Reaction Conditions: Fine-tuning of temperature, pressure, reaction time, and reactant concentrations to maximize yield and minimize byproduct formation.

Catalyst Loading: Reducing the amount of expensive and potentially toxic metal catalysts (like palladium) to the lowest effective level without compromising reaction efficiency.

Solvent and Reagent Selection: Choosing cost-effective, safe, and easily removable solvents and reagents. The environmental impact (E-factor), which measures the mass of waste per mass of product, is a critical metric. nih.gov

Purification Methods: Shifting from chromatography-based purification, which is often difficult and costly to scale up, to crystallization-based methods. Crystallization is more amenable to large-scale production and can provide a highly pure product.

Process Safety: A thorough analysis of potential hazards, such as exothermic reactions or the use of pyrophoric reagents, is crucial. Implementing appropriate monitoring and control measures ensures safe operation.

Scalability Challenges and Solutions:

| Challenge | Solution |

|---|---|

| Heat Transfer | In large reactors, exothermic or endothermic processes can be difficult to control. Use of jacketed reactors and careful control of addition rates are necessary. |

| Mixing Efficiency | Ensuring homogenous mixing in large volumes is critical for reaction consistency. Select appropriate stirrer designs and agitation speeds. |

| Purification | Laboratory-scale chromatography is not viable for large quantities. Develop robust crystallization or extraction procedures. |

| Reagent Handling | Safe handling and transfer of large quantities of chemicals require specialized equipment and standard operating procedures (SOPs). |

By systematically addressing these optimization and scalability factors, a synthetic route developed in a research setting can be reliably scaled to produce the kilogram quantities of this compound needed for advanced research and preclinical development.

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Separation and Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical, particularly in pharmaceutical applications where different enantiomers can have varied biological activities. High-performance liquid chromatography and related techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. scas.co.jp This is most effectively achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times and thus separation. scas.co.jp

For amino alcohols like (R)-4-(2-Amino-3-hydroxypropyl)phenol, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and can separate a broad range of chiral compounds. matrix-fine-chemicals.com The separation mechanism on these phases often involves interactions like hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. scas.co.jpchromatographyonline.com Another class of CSPs used for amino alcohols are Pirkle-type columns, which operate based on π-π interactions, hydrogen bonding, and steric effects. scas.co.jpnih.gov Ligand exchange chromatography, where a chiral ligand is part of the stationary phase, is also highly effective for separating amino acids and amino alcohols. scas.co.jpnih.gov

The choice of mobile phase is crucial and significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (like hexane) with alcohols are common. In reversed-phase mode, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are used. nih.gov For instance, a study on the separation of aliphatic amino alcohol isomers achieved excellent resolution on a Chiralcel OJ-3R column using a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. nih.gov The temperature of the column is another parameter that can be optimized to improve resolution between enantiomers. chromatographyonline.com In some cases, pre-column derivatization of the analyte with a fluorogenic agent like o-phthaldialdehyde (OPA) is performed to enhance detection sensitivity, especially when using a fluorescence detector. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for Amino Alcohol Separation

| CSP Type | Basis of Separation | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Hydrogen bonding, dipole interactions, steric inclusion in chiral grooves. matrix-fine-chemicals.comchromatographyonline.com | Broad range of compounds, including amino alcohols. matrix-fine-chemicals.com |

| Pirkle-type | π-π interactions, hydrogen bonding, dipole moments. scas.co.jp | Aromatic compounds, esters, alcohols. scas.co.jp |

| Ligand Exchange | Formation of transient diastereomeric metal complexes. nih.gov | Amino acids, amino alcohols, hydroxy acids. scas.co.jp |

| Crown Ether-based | Host-guest complexation, primarily for primary amines. chromatographyonline.com | Amino acids and compounds with primary amine groups. chromatographyonline.com |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. While specific UPLC methods for this compound are not detailed in publicly available literature, commercial suppliers indicate its availability for quality control of the compound. bldpharm.com The chiral stationary phases and mobile phase systems used in HPLC are directly transferable to UPLC, allowing for faster determination of enantiomeric purity with reduced solvent consumption.

Gas chromatography (GC) is a powerful separation technique, but it is limited to thermally stable and volatile compounds. sigmaaldrich.com this compound, with its polar amino and hydroxyl functional groups, is non-volatile. Therefore, a chemical modification step known as derivatization is required prior to GC analysis. sigmaaldrich.comlibretexts.org

The most common derivatization method for compounds containing active hydrogens (in -OH and -NH2 groups) is silylation. sigmaaldrich.comnih.gov This process replaces the active hydrogens with a nonpolar trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which increases the molecule's volatility and thermal stability. sigmaaldrich.comresearchgate.net The resulting silylated derivative is amenable to GC analysis. The use of a mass spectrometer (MS) as a detector allows for both quantification and structural confirmation of the analyte based on its characteristic mass spectrum. omicsonline.org

The derivatization of amino alcohols can be achieved using various silylating agents. researchgate.net The reaction must be carefully optimized to ensure complete derivatization and to avoid the formation of multiple derivative products. sigmaaldrich.com While highly effective for making compounds suitable for GC, silylation reactions are sensitive to moisture, and the stability of the derivatives can sometimes be a concern, potentially affecting the reproducibility of quantitative results. sigmaaldrich.comomicsonline.org

Table 2: Common Derivatization Reagents for GC Analysis of Polar Compounds

| Derivatization Method | Reagent Example | Target Functional Groups |

|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -COOH, -SH sigmaaldrich.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH, -NH2, -COOH, -SH sigmaaldrich.com | |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH2, -SH libretexts.org |

| Alkylation | Methyl chloroformate (MCF) | -NH2, -COOH, some alcohols nih.gov |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

While a fully assigned ¹H-NMR spectrum for this compound is not publicly documented, the expected spectrum can be predicted based on its structure and data from analogous compounds. rsc.orgchemicalbook.com The spectrum would feature distinct regions for aromatic and aliphatic protons.

The para-substituted benzene (B151609) ring should exhibit a characteristic A'A'B'B' splitting pattern, appearing as two doublets. The two protons ortho to the electron-donating hydroxyl group would be shielded and appear upfield (lower δ value) compared to the two protons meta to the hydroxyl group. The protons of the propyl side chain (-CH2-CH(N)-CH2(O)-) would present a more complex pattern due to diastereotopicity and spin-spin coupling, likely appearing as a series of multiplets. The protons of the amine (NH2), primary alcohol (OH), and phenolic hydroxyl (OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. organicchemistrydata.org

Table 3: Predicted ¹H-NMR Chemical Shift (δ) Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (meta to -OH) | 6.9 - 7.2 | Doublet (d) |

| Aromatic H (ortho to -OH) | 6.6 - 6.8 | Doublet (d) |

| -CH(NH2)- | 3.0 - 3.5 | Multiplet (m) |

| -CH2-Ar | 2.6 - 2.9 | Multiplet (m) |

| -CH2-OH | 3.5 - 3.9 | Multiplet (m) |

| -OH (Phenolic, Alcoholic), -NH2 | Variable (Broad) | Broad Singlet (br s) |

Note: Predicted values are based on general NMR principles and data for similar functional groups. chemicalbook.comorganicchemistrydata.org

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For the symmetric structure of this compound, a total of seven distinct carbon signals are expected: four for the aromatic ring and three for the side chain.

Table 4: Predicted ¹³C-NMR Chemical Shift (δ) Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | 150 - 156 |

| C-CH2 (Aromatic) | 128 - 132 |

| CH (Aromatic, meta to -OH) | 129 - 131 |

| CH (Aromatic, ortho to -OH) | 114 - 116 |

| -CH2-OH | 63 - 67 |

| -CH(NH2)- | 50 - 55 |

| -CH2-Ar | 35 - 40 |

Note: Predicted values are based on general NMR principles and data for similar functional groups. chemicalbook.comorganicchemistrydata.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the propyl chain (H-2 with H-1 and H-3) and also between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This technique is crucial for assigning the specific carbon signals in the molecule's carbon NMR spectrum.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| COSY (¹H-¹H) | Proton to adjacent Proton | H-1 ↔ H-2; H-2 ↔ H-3; Aromatic H ↔ adjacent Aromatic H |

| HSQC (¹H-¹³C) | Proton to its attached Carbon | Aromatic H's ↔ Aromatic C's; H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3 |

| HMBC (¹H-¹³C) | Proton to Carbon (2-3 bonds away) | H-1 ↔ Aromatic C's; H-2 ↔ C-1, C-3; H-3 ↔ C-2 |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structure of a compound, as well as for quantifying its presence at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Trace Analysis and Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for separating and detecting polar compounds like this compound from complex biological samples. sigmaaldrich.com The compound's polar functional groups (hydroxyl, amino, phenolic) make it suitable for analysis by techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, is essential for trace analysis and the identification of metabolites. nih.gov After ingestion or in biological systems, phenolic compounds are often metabolized. researchgate.net LC-MS/MS can identify metabolites of this compound by detecting specific mass shifts corresponding to metabolic reactions such as glucuronidation or sulfation at the phenolic or primary hydroxyl group. The use of authentic, structurally-identical standards is crucial for accurate quantification of any identified metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a compound. For this compound, HRMS would be used to verify its molecular formula as C₉H₁₃NO₂. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | nih.gov |

| Monoisotopic Mass (Da) | 167.094628657 | nih.gov |

| Protonated Adduct [M+H]⁺ (m/z) | 168.10192 | Calculated |

Multi-Reaction Monitoring (MRM) for Targeted Analysis

Multi-reaction monitoring (MRM) is a targeted tandem MS technique used for quantifying specific molecules with high sensitivity and selectivity, even in complex mixtures. nih.govcreative-proteomics.com The method works by programming the mass spectrometer to detect a specific precursor ion and one or more of its characteristic fragment ions. researchgate.net

For the targeted analysis of this compound, the precursor ion would be the protonated molecule ([M+H]⁺, m/z 168.1). This precursor is fragmented in the collision cell, and specific product ions are monitored. This high specificity reduces background noise and allows for precise quantification. creative-proteomics.commdpi.com

Table 3: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Potential Product Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 168.1 | 150.1 | H₂O (Water) |

| 168.1 | 137.1 | CH₂OH (Formaldehyde) |

| 168.1 | 121.1 | H₂O + C₂H₅N (Water + Ethylamine) |

Note: The product ions listed are hypothetical and would require experimental optimization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and chromophores within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The spectrum for this compound would show distinct absorption bands for its O-H (phenol and alcohol), N-H (amine), C-O, and aromatic C=C and C-H groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule, particularly in systems with π-bonds and chromophores. azooptics.com The phenol (B47542) group in this compound acts as a chromophore. Based on structurally similar compounds like p-cresol, it is expected to exhibit two primary absorption bands from π→π* transitions. nih.gov The position and intensity of these bands can be influenced by the solvent and pH. nih.gov

Table 4: Expected Spectroscopic Data for this compound

| Technique | Functional Group/Chromophore | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | O-H (Phenol, Alcohol) | ~3200-3600 cm⁻¹ (broad) |

| N-H (Primary Amine) | ~3300-3500 cm⁻¹ (two bands) | |

| Aromatic C-H | ~3000-3100 cm⁻¹ | |

| Aromatic C=C | ~1450-1600 cm⁻¹ | |

| UV-Vis | Phenol Chromophore (Lb band) | ~270-280 nm |

| Phenol Chromophore (La band) | ~210-225 nm |

Solid-State Characterization Techniques (e.g., X-ray Crystallography for Structure Confirmation)

While spectroscopic methods provide evidence for the structure of this compound in solution, solid-state techniques like X-ray crystallography offer definitive proof of its three-dimensional structure. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom. This technique would unambiguously confirm the connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry at the chiral center, verifying the (R)-configuration. To date, a public crystal structure for this specific compound is not available.

Compound Reference Table

Analytical Method Validation for Research Applications (Linearity, Accuracy, Precision)

The validation of an analytical method provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. For a research compound like this compound, this would typically involve a series of experiments to define the performance characteristics of a quantitative assay, such as one based on High-Performance Liquid Chromatography (HPLC).

Linearity Linearity studies are performed to demonstrate that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) is a primary indicator of a linear relationship.

A representative, though hypothetical, data table for linearity might look as follows:

Hypothetical Linearity Data for this compound| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 12,543 |

| 5.0 | 63,211 |

| 10.0 | 124,987 |

| 25.0 | 311,567 |

| 50.0 | 624,321 |

| 100.0 | 1,251,098 |

Accuracy Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by the recovery of a known amount of the analyte spiked into a sample matrix. The analysis is performed on multiple preparations at different concentration levels within the linear range. The percentage recovery is then calculated.

A representative, though hypothetical, data table for accuracy might be presented as:

Hypothetical Accuracy Data for this compound| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|---|

| Low | 5.0 | 4.95 | 99.0 |

| Medium | 50.0 | 50.5 | 101.0 |

Precision Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

A representative, though hypothetical, data table for precision could be structured as follows:

Hypothetical Precision Data for this compound| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|

| 5.0 | 1.2 | 1.8 |

| 50.0 | 0.8 | 1.1 |

It is crucial to reiterate that the data presented in the tables above are hypothetical and for illustrative purposes only, as specific validated analytical method data for this compound was not found in the available literature. The actual validation of an analytical method for this compound would require dedicated laboratory research to generate such data.

Investigation of Biological Activities and Molecular Mechanisms

Enzymatic Interactions and Substrate Specificity

The unique structure of (R)-4-(2-Amino-3-hydroxypropyl)phenol, featuring a phenol (B47542) group, makes it a candidate for interaction with various enzyme systems that recognize phenolic substrates.

Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that plays a central role in the biosynthesis of melanin (B1238610) in a wide range of organisms. nih.govnih.gov The enzyme catalyzes two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols into o-quinones (diphenolase activity). nih.govresearchgate.net These o-quinones are unstable and undergo further chemical reactions to form melanin pigments. nih.gov

The initial and rate-determining step in melanogenesis is the oxidation of L-tyrosine to dopaquinone, catalyzed by tyrosinase. nih.gov The enzyme exhibits broad substrate specificity and can act on various monophenolic and o-diphenolic compounds. nih.gov Given that this compound is a monohydric phenol, it is structurally analogous to L-tyrosine, the primary physiological substrate of tyrosinase. nih.govresearchgate.net Therefore, it can be hypothesized to act as a substrate for tyrosinase, being hydroxylated at the position ortho to the existing hydroxyl group, thereby initiating a melanin synthesis pathway.

Kinetic studies on tyrosinase with its natural substrates, the enantiomers of tyrosine and dopa, provide insight into the enzyme's stereoselectivity and efficiency. The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are key parameters in characterizing these interactions.

Table 1: Kinetic Parameters of Tyrosinase with Enantiomeric Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) |

| L-Tyrosine | 0.31 ± 0.05 | 8.71 ± 0.89 |

| D-Tyrosine | 2.50 ± 0.21 | 8.71 ± 0.89 |

| L-Dopa | 0.41 ± 0.04 | 106.77 ± 2.74 |

| D-Dopa | 2.11 ± 0.22 | 108.44 ± 4.08 |

| Data sourced from a kinetic study of mushroom tyrosinase at pH 7.0 and 25°C. researchgate.net |

Derivatives containing the 2-hydroxypropyl amine structural motif have been investigated for their potential as enzyme inhibitors, particularly against cholinesterases. Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov

Research into novel cholinesterase inhibitors has explored derivatives that share structural features with this compound. For instance, certain tacrine-deferiprone hybrids incorporating a 2-hydroxypropyl linker have demonstrated inhibitory activity against AChE, with IC₅₀ values in the micromolar range. nih.gov Furthermore, a series of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates were synthesized and evaluated for their ability to inhibit both AChE and BChE. mdpi.com These compounds exist as (R) and (S) enantiomers due to the chiral center in the 2-hydroxypropyl group, though they were not resolved for the reported biological assays. mdpi.com The studies showed that inhibitory potency was influenced by the nature of the substituents on the molecule. nih.govmdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Derivatives

| Compound Class | Enzyme | Most Potent Derivative | IC₅₀ |

| Tacrine-deferiprone hybrids with 2-hydroxypropyl linker | AChE | Chloro-substituted derivative | 0.64 µM |

| 3-(Dialkylamino)-2-hydroxypropyl benzoates | AChE | N,N,N-diethylmethylamine moiety | 11.23 ± 1.14 µM |

| 3-(Dialkylamino)-2-hydroxypropyl benzoates | BChE | Propylcarbamate moiety | 1.89 ± 0.17 µM |

| Data sourced from studies on synthetic cholinesterase inhibitors. nih.govmdpi.com |

Cellular and Molecular Pharmacology Studies

The pharmacological investigation of phenolic compounds and their enantiomers has revealed significant activities at the cellular level, including antineoplastic effects.

Phenolic compounds and their derivatives have been shown to possess antineoplastic properties. nih.govnih.gov Studies focusing on the (S)-enantiomer of related compounds have elucidated specific molecular mechanisms responsible for these effects, particularly the inhibition of key proteins involved in cancer cell survival and proliferation.

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins. nih.gov Many of these client proteins are signaling molecules, such as kinases and transcription factors, that are frequently mutated or overexpressed in cancer cells and are essential for malignant transformation. nih.gov Consequently, inhibiting HSP90 offers a therapeutic strategy that can simultaneously disrupt multiple oncogenic pathways. nih.gov

HSP90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of the chaperone, which blocks its ATPase activity and prevents the proper folding and maturation of its client proteins. nih.gov This leads to the degradation of oncogenic proteins such as Raf-1, Her2, and Cdk4, thereby impeding tumor growth. nih.gov Research suggests that specific enantiomers of pharmacologically active molecules can exhibit selective and potent inhibition of HSP90, implicating this mechanism in their anticancer activity. nih.govnih.gov

The inhibition of crucial cellular machinery like HSP90 directly impacts the viability and proliferation of cancer cells. Numerous studies have demonstrated the cytotoxic effects of various phenolic compounds and their derivatives against a range of human cancer cell lines. nih.govnih.govnih.gov

The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. For example, phenolic fractions extracted from natural sources have shown selective cytotoxicity against breast and esophageal cancer cell lines. nih.gov Similarly, synthetic derivatives of propanehydrazide have demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cells. nih.gov This inhibition of proliferation is often linked to the induction of apoptosis, or programmed cell death, as evidenced by the increased expression of key apoptotic proteins like caspases. nih.gov

Table 3: Cytotoxicity of Related Phenolic Compounds in Human Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Cell Line Type | Cytotoxicity (IC₅₀) |

| Phenolic Fraction | SK-GT-4 | Esophageal Cancer | 21.97 ± 3.56 µg/ml |

| Phenolic Fraction | AMJ13 | Breast Cancer | 30.13 ± 2.98 µg/ml |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | Glioblastoma | 1.15 ± 0.12 µM |

| Aqueous Extract of Synsepalum dulcificum | DLD-1 | Colorectal Cancer | Reduced resistant population by up to 50% |

| Data sourced from studies on the anticancer activity of phenolic compounds and their derivatives. nih.govnih.govnih.gov |

Antineoplastic Activity and Cytotoxicity in Cancer Cell Lines (e.g., via (S)-enantiomer studies)

Modulation of DNA Replication Forks (e.g., T2AA derivative)

Research into the modulation of DNA replication has identified various small molecules that can interfere with this fundamental cellular process, offering potential therapeutic applications. One such molecule, T2AA (T2 amino alcohol), is a known inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a central protein in DNA replication and repair.

T2AA functions by binding to PCNA at two sites: the pocket that typically interacts with proteins containing a PIP-box motif and a second site near the subunit interface of the PCNA homotrimer. nih.govnih.gov This dual binding disrupts the interaction between PCNA and key DNA polymerases, such as Pol η and REV1, which are essential for translesion DNA synthesis (TLS), a process that allows the DNA replication machinery to bypass DNA lesions. nih.gov By hindering these interactions, T2AA can stall the progression of DNA replication forks. nih.gov This stalling can lead to the formation of DNA double-strand breaks, particularly in cancer cells, which enhances the cytotoxic effects of DNA-damaging agents like cisplatin. nih.gov

While T2AA is an amino alcohol derivative, it is identified in the literature as an analog of the thyroid hormone T3 (3,3′,5-triiodothyronine). nih.gov The structural relationship between T2AA and this compound is not established in the available scientific literature.

Table 1: Mechanism of T2AA Action on PCNA

| Feature | Description | Reference |

|---|---|---|

| Target | Proliferating Cell Nuclear Antigen (PCNA) | nih.gov |

| Binding Sites | 1. PIP-box interacting cavity2. PCNA homotrimer interface, adjacent to Lys-164 | nih.gov |

| Mechanism | Inhibits PCNA/PIP-box protein interactions; Hinders interaction of Pol η and REV1 with monoubiquitinated PCNA. | nih.gov |

| Effect | Stalls DNA replication forks; Inhibits interstrand cross-link (ICL) repair; Enhances formation of DNA double-strand breaks. | nih.gov |

Neurobiological and Neuropharmacological Research

The phenol-containing structure of this compound suggests potential activity within the central nervous system. Research into structurally related compounds provides insights into its possible neuropharmacological profile.

While direct studies on the neuroprotective properties of this compound are limited, extensive research on the structurally related compound p-Tyrosol offers valuable insights. Tyrosol, which shares the same 4-hydroxyphenyl group, demonstrates significant, multi-faceted neuroprotective effects. nih.gov

Studies have shown that Tyrosol can protect against neuronal damage in models of ischemic stroke by reducing infarct volume and improving sensory-motor function. nih.gov Its mechanisms of action are diverse and include potent antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov In a model of Parkinson's disease, Tyrosol was found to reduce the aggregation of α-synuclein, decrease levels of reactive oxygen species, and delay the degeneration of dopaminergic neurons. nih.gov These findings suggest that the phenolic moiety is a key contributor to these neuroprotective effects, implying that compounds like this compound may warrant investigation for similar properties.

Table 2: Neuroprotective Actions of the Related Compound Tyrosol

| Activity | Mechanism/Effect | Disease Model Context | Reference |

|---|---|---|---|

| Antioxidant | Reduces reactive oxygen species (ROS) levels; Attenuates lipid peroxidation. | Parkinson's Disease, Ischemic Stroke | nih.govnih.gov |

| Anti-inflammatory | Suppresses NF-κB function in astrocytes. | Brain Ischemia | nih.gov |

| Anti-apoptotic | Upregulates anti-apoptotic proteins and inhibits pro-apoptotic proteins. | Neuronal Cells | nih.gov |

| Anti-aggregation | Reduces α-synuclein inclusions. | Parkinson's Disease | nih.gov |

The direct interaction of this compound with serotonergic pathways has not been extensively documented. However, its biochemical precursor, the amino acid tyrosine, plays a crucial role in the synthesis of catecholamine neurotransmitters (dopamine and norepinephrine). The balance between catecholamines and serotonin (B10506) (derived from tryptophan) is fundamental to mood regulation. nih.govfrontiersin.org

The enzyme 12-lipoxygenase (12-LOX) has been identified as a potential therapeutic target in neurodegenerative conditions like Alzheimer's disease. google.com This enzyme is involved in the metabolism of polyunsaturated fatty acids, producing signaling molecules that can promote oxidative stress and inflammation, both of which are key pathological features of Alzheimer's. google.comnih.gov Consequently, inhibiting 12-LOX is a strategy being explored to mitigate neurodegeneration.

Research efforts have focused on identifying potent and selective inhibitors of 12-LOX. nih.govnih.gov While various chemical scaffolds, such as certain benzenesulfonamide (B165840) derivatives, have been developed and optimized for this purpose, the scientific literature does not currently describe derivatives of this compound being investigated for 12-LOX inhibition. nih.gov Therefore, a direct link between this specific compound class and 12-LOX-mediated effects in Alzheimer's disease remains a hypothetical area for future research.

Sympathomimetic and Adrenergic Receptor Agonist Activities (Insights from 3-(2-amino-1-hydroxypropyl)phenol)

The chemical structure of this compound, which features a phenol ring and an amino-substituted propyl side chain, is analogous to classic sympathomimetic amines like catecholamines. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine. youtube.com

Insights can be drawn from the related compound 3-(2-amino-1-hydroxypropyl)phenol (B1208391) (meta-hydroxynorephedrine). This class of compounds, known as phenylpropanolamines, are recognized for their sympathomimetic properties, which can include effects like increased heart rate and blood pressure. youtube.com These drugs can act directly as agonists on adrenergic receptors (alpha and beta) or indirectly by promoting the release of endogenous catecholamines. youtube.com The core structural motifs required for this activity—a benzene (B151609) ring and an amine group separated by a short alkyl chain—are present in this compound, suggesting it likely possesses some degree of sympathomimetic and adrenergic receptor agonist activity.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its analogs is governed by key structural features. Structure-activity relationship (SAR) studies of related p-aminophenol and sympathomimetic amine classes provide a framework for understanding how chemical modifications would likely impact its function.

Table 3: General Structure-Activity Relationships for Aminophenol Derivatives

| Structural Feature | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Phenolic -OH Group | Etherification (e.g., forming a methoxy (B1213986) or propoxy group). | Can alter potency and side effect profile. | nih.gov |

| Aromatic Ring | Substitution on the ring. | Can modulate receptor binding affinity and selectivity (e.g., for different adrenergic receptor subtypes). | youtube.com |

| Amino Group (-NH2) | Substitution that reduces basicity (e.g., acetylation). | Generally reduces sympathomimetic activity unless the substituent is metabolically removed. | nih.gov |

| Propyl Side Chain | Position and stereochemistry of the hydroxyl and amino groups. | Critical for receptor interaction and agonist/antagonist profile. The (R)-configuration at the chiral carbon is often crucial for specific adrenergic activity. | youtube.com |

For sympathomimetic activity, the presence of the hydroxyl group on the phenol ring and the primary amine on the side chain are considered essential for interaction with adrenergic receptors. The stereochemistry of the side-chain hydroxyl and amino groups is also a critical determinant of potency and receptor selectivity.

Elucidating the Role of Phenolic, Amino, and Hydroxyl Moieties in Biological Effects

The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties. researchgate.net This group can donate a hydrogen atom to neutralize free radicals, a mechanism central to mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.net In the case of this compound, the single hydroxyl group on the phenyl ring is a key determinant of its potential antioxidant activity.

The amino group introduces a basic center to the molecule, allowing it to exist in a protonated, cationic form at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on the surface of proteins and enzymes. nih.gov Such interactions are crucial for the binding and modulation of various biological targets. The primary nature of the amino group also allows for the formation of hydrogen bonds, further stabilizing its interaction with macromolecules.

The hydroxyl group on the propyl side chain adds to the molecule's polarity and its capacity for hydrogen bonding. The presence of this alcohol functionality is common in many biologically active compounds and can significantly influence their solubility, membrane permeability, and binding affinity to receptors and enzymes. Chiral amino alcohols are recognized as important structural motifs in many pharmaceuticals. nih.govfrontiersin.org

The combination of these three functional groups creates a molecule with a unique profile. The interplay between the acidic phenolic hydroxyl and the basic amino group can lead to the formation of a zwitterionic species, influencing its transport and distribution within biological systems. The spatial arrangement of these groups is critical for specific receptor recognition and biological response.

| Functional Group | Potential Biological Role | Key Interactions |

| Phenolic Hydroxyl | Antioxidant activity, hydrogen bond donor | Neutralizing free radicals, interacting with receptor sites |

| Amino Group | Basic center, hydrogen bond donor/acceptor | Electrostatic interactions with acidic amino acid residues, hydrogen bonding |

| Side-chain Hydroxyl | Polarity, hydrogen bond donor/acceptor | Enhancing solubility, hydrogen bonding with biological targets |

Impact of Chiral Center Configuration on Biological Potency and Selectivity

The presence of a chiral center at the second carbon of the propyl side chain means that this compound exists as one of two enantiomers. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with chiral molecules. wuxiapptec.comutwente.nl This means that the (R)-enantiomer and its (S)-counterpart can have different biological activities, potencies, and metabolic fates.

The specific three-dimensional arrangement of the amino and hydroxyl groups around the chiral center is crucial for the molecule's ability to fit into the binding site of a target protein or enzyme. This "lock and key" or "induced fit" model of molecular recognition dictates that one enantiomer may bind with significantly higher affinity and efficacy than the other. utwente.nl

For instance, in many neurologically active compounds, the stereochemistry of an amino alcohol side chain is a critical determinant of its interaction with specific receptors or transporters. The differential binding can lead to one enantiomer being a potent agonist while the other is a weak agonist, an antagonist, or even inactive. This stereoselectivity is a fundamental principle in pharmacology and drug design. The metabolism of chiral drugs can also be stereoselective, with one enantiomer being metabolized more rapidly than the other, leading to differences in their pharmacokinetic profiles. wuxiapptec.comnih.gov

Comparative Biological Analysis with Structurally Similar Compounds

Differentiation from L-Histidinol and other Amino Alcohol Scaffolds

L-Histidinol is an amino alcohol that serves as an intermediate in the biosynthesis of the amino acid L-histidine in prokaryotes and lower eukaryotes. pnas.orgwikipedia.org Its mechanism of action in mammalian cells involves the inhibition of protein synthesis. nih.govsigmaaldrich.com L-histidinol competitively inhibits histidyl-tRNA synthetase, an enzyme responsible for attaching histidine to its corresponding transfer RNA, which is a crucial step in protein translation. sigmaaldrich.com

While both this compound and L-Histidinol are amino alcohols, their structural differences lead to distinct biological activities. L-Histidinol possesses an imidazole (B134444) ring, which is a key feature for its recognition by histidyl-tRNA synthetase. In contrast, this compound has a phenol ring. This fundamental difference in the aromatic scaffold means that this compound is unlikely to act as a specific inhibitor of histidyl-tRNA synthetase in the same manner as L-Histidinol.

| Compound | Structural Scaffold | Primary Mechanism of Action |

| This compound | Phenolic amino alcohol | Likely involves interactions mediated by phenolic, amino, and hydroxyl groups. |

| L-Histidinol | Imidazole amino alcohol | Inhibition of protein synthesis via histidyl-tRNA synthetase. nih.govsigmaaldrich.com |

Comparison with Arylpropylamine and Phenethylamine (B48288) Derivatives

Arylpropylamine and phenethylamine derivatives are large classes of compounds with a wide range of pharmacological activities, primarily affecting the central nervous system. mdpi.comnih.gov Many of these compounds act as modulators of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.

Phenethylamines, which have a phenyl ring attached to an ethylamine (B1201723) side chain, form the backbone of many stimulant and psychoactive drugs. mdpi.com The substitution pattern on the phenyl ring and the side chain dramatically influences their activity. For example, the addition of hydroxyl groups to the phenyl ring, as seen in dopamine, is critical for receptor binding.

Arylpropylamines, which have a three-carbon chain between the aromatic ring and the amino group, also exhibit diverse pharmacological effects. The longer propyl chain can alter the compound's flexibility and its ability to interact with different receptor subtypes compared to the shorter ethyl chain of phenethylamines.

This compound can be considered a hydroxylated arylpropylamine derivative. Its phenolic hydroxyl group and the additional hydroxyl on the propyl chain would be expected to significantly modify its interaction with monoamine transporters and receptors compared to unsubstituted arylpropylamines or phenethylamines. The increased polarity due to the hydroxyl groups would likely affect its ability to cross the blood-brain barrier and could lead to a different pharmacological profile, potentially with a greater emphasis on peripheral effects or different central targets.

Investigation of Metabolic Pathways and Biotransformation (General research, not specific compound data)

The metabolic fate of this compound in biological systems is expected to be governed by the well-established pathways for the biotransformation of phenolic compounds and chiral amino alcohols. The primary goal of drug metabolism is to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. jove.comyoutube.com This process typically involves two phases of enzymatic reactions.

Phase I metabolism involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. nih.gov For a molecule like this compound, key Phase I reactions could include:

Oxidation of the aromatic ring by cytochrome P450 enzymes to form catechol or hydroquinone (B1673460) derivatives.

Oxidation of the primary amino group or the secondary alcohol on the side chain.

Deamination of the primary amino group.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. nih.govnih.govmdpi.com These conjugation reactions significantly increase the water solubility of the compound, facilitating its elimination. The phenolic hydroxyl group and the secondary hydroxyl group of this compound are prime sites for glucuronidation and sulfation.

The chirality of the molecule can also influence its metabolism. Enzymes involved in both Phase I and Phase II metabolism can exhibit stereoselectivity, leading to different metabolic profiles for the (R) and (S) enantiomers. wuxiapptec.com This can result in one enantiomer being cleared from the body more rapidly than the other. nih.gov

| Metabolic Phase | Potential Reactions for this compound |

| Phase I | Aromatic hydroxylation, side-chain oxidation, deamination |

| Phase II | Glucuronidation, sulfation of hydroxyl groups |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Protein Interactions (e.g., Hsp90)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and mode to a target protein.

For (R)-4-(2-amino-3-hydroxypropyl)phenol, a key hypothetical target for docking studies could be Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. nih.gov Its N-terminal domain contains an ATP-binding pocket that is a primary target for inhibitor development. nih.gov

A typical molecular docking workflow for this compound against Hsp90 would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of Hsp90 from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D conformation of this compound.

Docking Simulation: Using software to place the ligand into the ATP-binding site of Hsp90 in various orientations and conformations.

Scoring and Analysis: Calculating a "docking score" for each pose, which estimates the binding affinity. The lower the score, the stronger the predicted interaction. nih.gov The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein.

Illustrative Molecular Docking Results:

The following table illustrates the type of data generated from a molecular docking study. The values are hypothetical and serve to demonstrate how results for this compound would be presented.

| Parameter | Value/Description |

| Target Protein | Hsp90 (N-terminal ATP-binding pocket) |

| Docking Score (kcal/mol) | -6.5 |

| Predicted Binding Affinity (Ki) | Micromolar (µM) range |

| Key Interacting Residues | Asp93, Leu48, Asn51, Phe138, Thr184 |

| Hydrogen Bonds Formed | Phenolic hydroxyl with Asp93; Amino group with Asn51; Propyl hydroxyl with Thr184 |

| Hydrophobic Interactions | Phenyl ring with Leu48 and Phe138 |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and complexes over time. While docking provides a static snapshot of a potential binding pose, MD simulations can reveal the stability of this pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. mdpi.com

An MD simulation of the this compound-Hsp90 complex, initiated from a promising docking pose, would track the movements of every atom over a set period (nanoseconds to microseconds). Analysis of the simulation trajectory could reveal:

Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD suggests a stable binding mode.

Flexibility of Binding Site: The root-mean-square fluctuation (RMSF) of protein residues can show which parts of the binding site are flexible or rigid.

Role of Water Molecules: MD simulations explicitly model water, which can be crucial for mediating interactions between a ligand and protein, a common feature in polyphenol-protein binding. mdpi.com

Quantum Mechanics Calculations for Electronic Structure and Reactivity Predictions

Quantum Mechanics (QM) calculations are used to understand the electronic properties of a molecule, such as its electron distribution, orbital energies, and electrostatic potential. These properties are fundamental to a molecule's reactivity and its ability to participate in non-covalent interactions.

For this compound, QM methods like Density Functional Theory (DFT) could be used to calculate:

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the hydroxyl and amine hydrogens) regions of the molecule. This helps predict where the molecule will form hydrogen bonds or electrostatic interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Partial Atomic Charges: Calculating the charge on each atom helps to quantify its electrostatic contribution to binding.

In Silico ADME/Tox Predictions for Derivatives and Analogues

In silico ADME/Tox prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity. mdpi.com

For this compound and its hypothetical derivatives, various online tools and software can predict key properties. These models are built from large datasets of experimental results and use a compound's structure to predict its behavior. mdpi.com

Illustrative Predicted ADME Properties:

This table shows a hypothetical in silico ADME profile for the parent compound.

| Property | Predicted Value | Implication |

| Molecular Weight | 167.20 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 0.3 | Indicates good water solubility |

| Aqueous Solubility | High | Favorable for absorption |

| Human Intestinal Absorption | High | Likely good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects |

| CYP450 Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Mutagenicity (AMES test) | Predicted non-mutagenic | Low concern for carcinogenicity |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com If a set of analogues of this compound were synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme), a QSAR model could be developed.

The process involves:

Data Collection: Assembling a dataset of compounds with a common structural scaffold and their measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors, topological indices). nih.gov

Model Building: Using statistical methods like multiple linear regression or machine learning to build an equation that correlates a subset of these descriptors with the biological activity. mdpi.com

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external (a test set of compounds not used in model building) validation techniques. mdpi.com

A validated QSAR model for a series of this compound analogues could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com Studies on other phenolic compounds have successfully used QSAR to correlate molecular descriptors with antioxidant activity, demonstrating the utility of this approach. nih.gov

Potential Therapeutic and Research Applications of R 4 2 Amino 3 Hydroxypropyl Phenol and Its Designed Derivatives

Development of Novel Anticancer Agents and Lead Compounds

The 4-hydroxyphenyl moiety is recognized as a promising pharmacophore in the design of anticancer compounds. nih.govresearchgate.net Studies have demonstrated that compounds incorporating this feature can exhibit significant anticancer activity. nih.govmdpi.com This suggests that (R)-4-(2-Amino-3-hydroxypropyl)phenol could serve as a valuable starting point for developing new anticancer agents. The presence of multiple functional groups—hydroxyl, amino, and phenolic groups—allows for diverse chemical modifications to optimize activity and selectivity.

Recent research has focused on derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, which have shown structure-dependent anticancer activity against cell lines like A549 non-small cell lung cancer. nih.gov The phenolic group, in particular, may contribute to antioxidant properties that can modulate oxidative stress, a key factor in cancer progression and therapeutic resistance. nih.govresearchgate.net

The structure of this compound is amenable to rational drug design, allowing for the strategic modification of its functional groups to target specific cancer-related pathways. The amino and hydroxyl groups can be altered to enhance binding affinity and specificity for molecular targets. For instance, derivatives of neocryptolepine (B1663133) containing amino acid and dipeptide moieties have demonstrated promising anticancer activity both in vitro and in vivo, suggesting that an amino-acid-based approach could be a viable chemotherapeutic strategy. nih.gov

The design process can focus on creating derivatives that interact with specific enzymes or receptors overexpressed in cancer cells. The 4-hydroxyphenyl group itself has been incorporated into compounds targeting tubulin and into indole-based broad-spectrum anticancer candidates. nih.gov This highlights the potential for designing derivatives of this compound that could function as inhibitors of protein tyrosine kinases or other signaling proteins crucial for tumor growth and survival. mdpi.com

Table 1: Potential Designed Derivatives and Therapeutic Targets

| Parent Scaffold | Potential Modification | Potential Therapeutic Target | Rationale |

|---|---|---|---|

| This compound | Acylation of the amino group with heterocyclic moieties (e.g., furan) | Cell Migration Pathways | Derivatives with a 2-furyl substituent have shown reduced cancer cell migration. nih.gov |

| This compound | Alkylation/Arylation of the amino group | Protein Tyrosine Kinases (PTKs) | Bromophenols with specific side chains have shown inhibitory activity against PTKs. mdpi.com |

| This compound | Esterification of the hydroxyl group with fatty acids | Cell Membrane Integrity | Introduction of lipophilic chains can alter membrane interactions and induce cytotoxicity. |

Phenolic compounds have been shown to sensitize cancer cells to standard chemotherapeutic drugs. mdpi.com For example, the simple phenol (B47542) phloroglucinol (B13840) enhanced the sensitivity of colon cancer cells to agents like 5-fluorouracil, taxol, cisplatin, and etoposide. mdpi.com This suggests that derivatives of this compound could be developed as adjuvants in combination therapies. By potentially modulating cellular pathways or antioxidant mechanisms, these derivatives could lower the required dose of highly toxic chemotherapeutics, thereby reducing side effects while maintaining or even enhancing efficacy. The antioxidant capacity conferred by the phenolic group could play a dual role, potentially protecting normal tissues from oxidative damage while sensitizing tumor cells to treatment-induced reactive oxygen species (ROS). nih.govmdpi.com

Exploration in Neurodegenerative Disease Therapeutics

Diets rich in polyphenols have been linked to beneficial effects on cognitive decline and a reduced risk of neurodegenerative diseases. nih.gov The active agents are often low molecular weight polyphenol metabolites, which are capable of crossing the blood-brain barrier. The core structure of this compound, being a simple phenol, is analogous to these neuroprotective metabolites. nih.gov

Research on related phenolic metabolites has shown they can influence key pathological hallmarks of neurodegeneration. For instance, certain metabolites can modulate oxidative stress responses and interfere with processes like protein aggregation and mitochondrial dysfunction in model organisms. nih.gov Given that this compound possesses a phenolic hydroxyl group, a key feature for antioxidant activity, its derivatives could be rationally designed to target pathways implicated in diseases like Alzheimer's and Parkinson's. The amino and hydroxyl side chain offers further points for modification to optimize properties such as blood-brain barrier permeability and target engagement within the central nervous system.

Applications in Cardiovascular Research (Drawing insights from related vasoconstrictors)